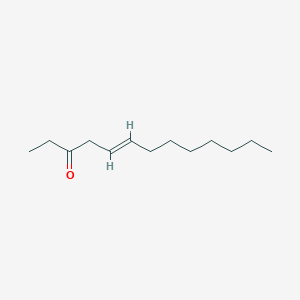

Tridec-5-en-3-one

Descripción

Structural Significance and Reactivity Profiles of Linear α,β-Unsaturated Ketones in Organic Chemistry

The structural significance of linear α,β-unsaturated ketones lies in their conjugated system, where the C=C double bond is adjacent to the C=O carbonyl group. fiveable.mepressbooks.pub This conjugation allows for resonance structures where a partial positive charge is distributed across the carbonyl carbon (C-2) and the beta-carbon (C-4, relative to the carbonyl carbon). pressbooks.pub This charge distribution renders both the carbonyl carbon and the beta-carbon susceptible to nucleophilic attack, leading to two primary modes of reactivity: 1,2-addition (direct addition to the carbonyl carbon) and 1,4-addition (conjugate addition to the beta-carbon). pressbooks.pub

The reactivity profile of linear α,β-unsaturated ketones is heavily influenced by the nature of the nucleophile and the reaction conditions. Strong, highly reactive nucleophiles like Grignard reagents and organolithium reagents tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com In contrast, weaker or "softer" nucleophiles, such as enolates, organocuprates, thiols, and amines, typically undergo 1,4-conjugate addition to the beta-carbon. masterorganicchemistry.comlibretexts.org This conjugate addition is often referred to as the Michael reaction when the nucleophile is an enolate. masterorganicchemistry.comlibretexts.orgpearson.com The Michael reaction is a crucial carbon-carbon bond-forming reaction in organic synthesis, allowing for the construction of more complex molecular architectures. fiveable.melibretexts.orgpearson.com

The presence and position of substituents on the α,β-unsaturated ketone also impact its reactivity and properties. researchgate.netresearchgate.net For instance, methyl substitution on the vinyl carbon atoms can diminish reactivity. researchgate.net The stereochemistry of the double bond (cis or trans) can also influence the stereochemical outcome of reactions like epoxidation. gla.ac.uk

Scope of Academic Inquiry: Tridec-5-en-3-one as a Representative Long-Chain Enone

Academic inquiry into this compound, as a representative long-chain enone, focuses on understanding how the extended hydrocarbon chain influences the characteristic reactivity of the α,β-unsaturated ketone moiety. While the fundamental principles of 1,2- and 1,4-addition apply, the long aliphatic chain can affect factors such as solubility, aggregation behavior, and interactions with biological systems.

Research may explore the synthesis of this compound through various organic transformations, potentially involving aldol condensation or other carbonylation reactions. pressbooks.pubajol.inforsc.org Studies could investigate its reactivity in specific reactions, such as Michael additions with different nucleophiles, cycloaddition reactions, or oxidation processes. masterorganicchemistry.compearson.comgla.ac.ukpnas.orgcdnsciencepub.comcopernicus.org

Furthermore, the long hydrocarbon chain suggests potential areas of investigation related to its physical properties, such as boiling point, density, and vapor pressure, though specific data for this compound may be limited in general databases. lookchem.comnih.govchemsrc.com Academic studies could also explore its potential occurrence in natural sources or its role as a synthetic intermediate for more complex molecules. Compounds with long hydrocarbon chains and enone functionalities are found in natural products and have been investigated for various biological activities. researchgate.netresearchgate.netmdpi.comresearchgate.net

Historical Context and Prior Research on Structurally Related Compounds

The study of α,β-unsaturated carbonyl compounds has a rich historical context in organic chemistry. Early investigations in the 20th century established the fundamental reactivity patterns, including the concept of conjugate addition. pnas.orgub.edu Research on photochemical reactions of α,β-unsaturated ketones, for example, dates back to the mid-20th century. cdnsciencepub.com

Prior research on structurally related linear enones and long-chain carbonyl compounds provides a foundation for understanding this compound. Studies on simpler α,β-unsaturated ketones like methyl vinyl ketone have contributed significantly to the understanding of Michael additions and other conjugate addition reactions. umich.edu Research on long-chain hydrocarbons and fatty acids also provides relevant context regarding physical properties and potential biological interactions. researchgate.netresearchgate.netmdpi.comresearchgate.net

Investigations into naturally occurring long-chain compounds featuring enone or related functionalities, such as those found in marine organisms or plants, offer insights into potential biological roles or inspirations for synthesis. researchgate.netresearchgate.netnih.gov For instance, long-chain alkenones have been identified in marine algae. researchgate.net Studies on the synthesis of insect pheromones, which often involve long hydrocarbon chains and specific functional groups, can also provide relevant synthetic methodologies. researchgate.netresearchgate.net

Propiedades

Número CAS |

3984-73-4 |

|---|---|

Fórmula molecular |

C17H16O5 |

Peso molecular |

300.30 g/mol |

Nombre IUPAC |

4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+ |

Clave InChI |

KXRUALBXWXRUTD-MDZDMXLPSA-N |

SMILES |

CCCCCCCC=CCC(=O)CC |

SMILES isomérico |

COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC |

SMILES canónico |

COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC |

Apariencia |

Orange powder |

Sinónimos |

methyllinderone |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Investigations of Tridec-5-en-3-one and Its Bioactive Analogues

Isolation Methodologies from Biological Sources

The isolation of tridec-5-en-3-one and related lipophilic compounds from biological sources typically involves a sequence of extraction and purification techniques designed to separate the target compounds from complex biological matrices.

Extraction and Chromatographic Purification Techniques for Lipophilic Compounds

The initial step in isolating lipophilic compounds like this compound from natural sources often involves solvent extraction. The choice of solvent is critical and depends on the polarity of the target compounds and the matrix. Low-polarity solvents are generally effective for extracting lipophilic components. Examples of solvents used for extracting lipophilic compounds from natural products include dichloromethane or mixtures of dichloromethane and methanol. Hexane is also used, sometimes to remove chlorophyll. core.ac.uknih.gov Traditional extraction methods such as maceration, percolation, decoction, reflux extraction, and Soxhlet extraction are employed, as are modern techniques like ultrasound-assisted extraction, microwave-assisted extraction, supercritical fluid extraction, and pressurized liquid extraction. mdpi.com

Following extraction, chromatographic techniques are essential for separating the target compounds from the complex crude extract. Chromatography separates components based on their differential distribution between a stationary phase and a mobile phase. mdpi.com Various chromatographic methods are utilized, including thin-layer chromatography (TLC), column chromatography, flash chromatography, Sephadex chromatography, and high-performance liquid chromatography (HPLC). nih.gov Column chromatography is a widely used method capable of separating most compounds, with the choice of packing material depending on the nature of the target compounds. mdpi.com Flash chromatography is highlighted as an efficient strategy for the rational isolation of specific lipophilic biomarkers or bioactive compounds. interchim.com HPLC is a versatile and widely used technique for the isolation of natural products, particularly useful for processing multicomponent samples on both analytical and preparative scales. nih.gov Supercritical fluid chromatography (SFC) using CO2 as a mobile phase is effective for non-polar lipophilic substances. mdpi.com

Bioactivity-Guided Fractionation and Elucidation of Natural Tridec-Enone Derivatives

Bioactivity-guided fractionation is a powerful strategy in natural product research to identify and isolate compounds responsible for a specific biological effect. This process involves the systematic separation of a complex mixture into fractions, followed by testing each fraction for the desired biological activity using bioassays. ontosight.aiuneb.br The active fractions are then further purified, and the compounds within them are identified. ontosight.ai This iterative process allows researchers to narrow down the complexity of the extract and pinpoint the bioactive molecules. ontosight.ai

In the context of tridec-enone derivatives, if a crude extract shows a particular bioactivity, it would be fractionated using chromatographic techniques. Each resulting fraction would be tested in a relevant bioassay. Fractions exhibiting activity would be subjected to further separation steps, often employing higher-resolution chromatography like preparative HPLC. nih.gov The isolation scheme moves from raw biological material to isolated, active natural products. researchgate.net Tandem mass spectrometry can be used to accelerate the identification of candidate active molecules directly from fractionated bioactive extracts using molecular networking, even before isolation. nih.gov This approach can also help expose potentially bioactive molecules by predicting a bioactivity score based on the relative abundance of a molecule in fractions and the bioactivity level of each fraction. nih.gov

An example of the application of chromatographic techniques in isolating tridec-enone derivatives is the isolation of (Z)-1-methyl-2-(tridec-5-en-1-yl)quinolin-4(1H)-one from the fruit of Tetradium ruticarpum using high-speed counter-current chromatography (HSCCC). akjournals.comresearchgate.net This demonstrates how advanced chromatographic methods are employed to isolate specific tridec-enone analogues from complex natural sources. akjournals.comresearchgate.net

Postulated Biosynthetic Pathways for this compound and Related Alkenes

The biosynthesis of fatty acids and polyketides shares similar mechanisms and precursors, and these pathways are considered promising for the production of hydrocarbons like alkanes and alkenes. biofueljournal.com this compound, being a thirteen-carbon compound with a ketone and a double bond, likely arises from either fatty acid or polyketide biosynthetic routes, or a combination thereof.

Proposed Enzyme-Catalyzed Mechanistic Steps in Fatty Acid and Polyketide Biosynthesis

Fatty acid synthases (FASs) and polyketide synthases (PKSs) are key enzyme complexes involved in the biosynthesis of fatty acids and polyketides, respectively. nih.govwikipedia.org Both systems typically catalyze sequential decarboxylative condensations of malonyl-CoA, followed by subsequent reductive processing steps. nih.gov PKSs share biosynthetic logic with FAS, utilizing similar precursors and cofactors. nih.gov

In fatty acid biosynthesis, saturated linear carboxylic acids are produced, which can then be further modified to yield unsaturated derivatives. imperial.ac.uk The core process involves the iterative condensation of acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units), catalyzed by a ketosynthase (KS) domain. nih.govimperial.ac.uk Following condensation, a β-keto group is formed, which can undergo reduction by a ketoreductase (KR) domain, dehydration by a dehydratase (DH) domain to form an α-β double bond, and further reduction by an enoyl reductase (ER) domain to yield a saturated chain. wikipedia.org The presence or absence of these reductive steps, and the position of double bonds, are determined by the specific enzymes involved.

Polyketide biosynthesis follows a similar iterative process but with greater structural diversity in the final products due to variations in starter and extender units, the degree of reduction, and cyclization patterns. nih.govwikipedia.org Type I and Type II PKSs involve multiple domains or dissociable enzyme assemblies that carry out the iterative chain elongation and modification. wikipedia.org The acyltransferase (AT) domain selects the building blocks, the KS domain catalyzes C-C bond formation, and the acyl carrier protein (ACP) domain holds the growing chain via a thioester linkage. nih.govwikipedia.org Modification domains like KR, DH, and ER can introduce hydroxyl groups, double bonds, or reduce double bonds, respectively. wikipedia.org

The formation of the alkene functionality in this compound would involve a dehydration step catalyzed by a DH domain during the iterative elongation process, likely within a fatty acid or polyketide synthesis pathway. The position of the double bond at the 5-en position and the presence of the ketone at the 3-position suggest specific enzymatic modifications of a tridecane backbone. The biosynthesis of alkenes can occur through the fatty acid biosynthesis pathway in specific microorganisms. biofueljournal.com Enzymes like aldehyde deformylating oxygenase (ADO), CYP4G, and CER1 are involved in the conversion of long-chain fatty acids to alkanes, but other enzymatic mechanisms are responsible for alkene formation, such as those involving OleB, Ols, and SgcE10 which catalyze non-oxidative decarboxylation/elimination of β-activated intermediates. sdu.edu.cn

Precursor Identification and Metabolic Flux Analysis in Producing Organisms

Identifying the specific precursors and understanding the metabolic flux in organisms producing this compound and its analogues is crucial for elucidating their biosynthetic pathways. Precursors in fatty acid and polyketide biosynthesis typically include acetyl-CoA and malonyl-CoA, derived from central carbon metabolism. nih.govmdpi.com

Metabolic flux analysis (MFA), particularly using stable isotopes like 13C, is a powerful technique to quantitatively describe cellular fluxes and understand metabolic phenotypes. mdpi.comfrontiersin.orgnih.gov By feeding cells with 13C-labeled substrates (e.g., [U-13C] glucose), the incorporation of the label into various metabolites can be traced and quantified using techniques like gas chromatography–mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov This allows for the determination of metabolic flux distributions within the organism's metabolic network. mdpi.comnih.gov

In the context of tridec-enone biosynthesis, 13C-MFA could help identify which metabolic pathways (fatty acid synthesis, polyketide synthesis, or others) contribute carbon atoms to the tridecane backbone and the ketone and alkene functionalities. By using different labeled precursors, researchers can track the flow of carbon through specific enzymatic steps. mdpi.comosti.gov For instance, feeding [1-13C] acetate or [U-13C] malonyl-CoA could reveal the incorporation patterns consistent with fatty acid or polyketide elongation. imperial.ac.uk

Metabolic flux analysis can also help identify bottlenecks in precursor supply, which is important for optimizing the production of natural products through metabolic engineering. mdpi.com While specific studies on precursor identification and metabolic flux analysis directly related to this compound were not extensively detailed in the search results, the general principles of using stable isotope labeling and MFA are applicable to understanding the biosynthesis of such compounds in producing organisms. mdpi.comfrontiersin.orgnih.govosti.govacs.org

Data from metabolic flux analysis experiments can provide quantitative insights into the rates of reactions within the metabolic network, revealing which pathways are most active and how genetic or environmental changes affect flux distribution. mdpi.comnih.gov This information is invaluable for confirming postulated biosynthetic routes and identifying potential targets for metabolic engineering to enhance the production of tridec-enone derivatives.

Here is a conceptual table illustrating potential precursors and their expected incorporation into a hypothetical this compound molecule based on typical fatty acid/polyketide biosynthesis:

| Precursor | Expected Incorporation Pattern (Hypothetical) |

| Acetyl-CoA | Starter unit, contributes to the carbon chain |

| Malonyl-CoA | Extender units, contributes to the carbon chain |

| [U-13C] Glucose | Label incorporated throughout the molecule via central carbon metabolism leading to acetyl-CoA and malonyl-CoA |

| [1-13C] Acetate | Specific labeling patterns depending on incorporation into acetyl-CoA and subsequent elongation |

Note: The exact incorporation pattern would depend on the specific biosynthetic enzymes and pathway in the producing organism and would be determined experimentally using isotopic labeling and mass spectrometry.

Compound List and PubChem CIDs

Advanced Synthetic Methodologies for Tridec-5-en-3-one and Its Stereoisomers

Total Synthesis Strategies for Defined Stereochemistry

Total synthesis involves the construction of complex molecules from simpler starting materials through a sequence of chemical reactions. For Tridec-5-en-3-one and its stereoisomers, total synthesis strategies aim to accurately position the functional groups (ketone and alkene) within the thirteen-carbon chain and control the geometry of the C5-C6 double bond.

Convergent and Linear Synthesis Approaches to the this compound Skeleton

Synthetic routes can be broadly classified as linear or convergent. A linear synthesis builds the molecule sequentially, adding one piece at a time. In contrast, a convergent synthesis involves synthesizing several key fragments independently and then joining them in a later step. For a molecule like this compound, a convergent approach might offer advantages by allowing for the parallel synthesis of fragments and potentially providing more opportunities for introducing stereochemical control elements before the final assembly.

While specific detailed convergent or linear syntheses exclusively for this compound are not extensively described in the provided search results, general principles for constructing α,β-unsaturated ketones are applicable. These involve forming carbon-carbon bonds to assemble the tridecene backbone and incorporating the ketone and alkene functionalities. Relevant reactions could include various coupling methods or additions to carbonyl compounds or their derivatives.

Stereoselective and Enantioselective Synthesis of α,β-Unsaturated Ketones

Controlling stereochemistry is paramount in organic synthesis, particularly when different stereoisomers exhibit distinct properties. For this compound, this primarily involves managing the E/Z geometry of the C5-C6 double bond and, if applicable, the configuration of any chiral centers along the chain.

Stereoselective synthesis aims to favor the formation of one stereoisomer over others. Enantioselective synthesis is a specific type of stereoselective synthesis that focuses on the preferential formation of one enantiomer.

Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is typically removed. This strategy can be applied to control stereochemistry during the formation of the olefin or ketone functionalities or the construction of the carbon skeleton.

Studies have investigated the use of chiral auxiliaries in stereoselective conjugate additions to α,β-unsaturated ketones. For example, chiral (alkoxy)methyl-substituted silicon groups have been utilized as auxiliaries to induce high diastereoselectivity in the addition of organocuprates to α,β-unsaturated ketones. uzh.ch Chiral auxiliaries derived from amino alcohols, such as L-ephedrine and pseudoephedrine, have also been employed in conjugate addition reactions to α,β-unsaturated amides, influencing the diastereoselectivity of carbon-carbon bond formation. beilstein-journals.org

Chiral auxiliaries can also be used in asymmetric reductions of α,β-unsaturated ketones. α-Disubstituted pyrrolidine-2-methanols, derived from L-proline, have served as chiral auxiliaries in the asymmetric reduction of α,β-unsaturated triazolyl ketones with NaBH4, leading to the corresponding chiral alcohols with high enantiomeric excess. thieme-connect.comresearchgate.net While this example pertains to alcohol synthesis, the principle of using chiral auxiliaries to control stereochemistry in reactions involving the ketone or adjacent unsaturation is relevant to the synthesis of this compound precursors.

Asymmetric catalysis employs a chiral catalyst to induce enantioselectivity in a reaction. This approach is often more efficient than using chiral auxiliaries as the catalyst is used in catalytic amounts and does not require stoichiometric attachment and removal.

Asymmetric catalysis is widely applied in the synthesis of chiral ketones and stereodefined olefins. For α,β-unsaturated ketones, asymmetric conjugate addition reactions are particularly important for creating chiral centers. Various chiral organocatalysts and metal complexes have been developed for these transformations. For instance, chiral squaramide catalysts have been shown to be effective in the enantioselective addition of selenosulfonates to α,β-unsaturated ketones. rsc.org Bifunctional organocatalysts have also been reported for highly enantioselective aza-Michael reactions with α,β-unsaturated ketones. nih.gov

Asymmetric hydrogenation of α,β-unsaturated ketones, catalyzed by chiral metal complexes, is another significant method for producing chiral saturated ketones or alcohols. Ruthenium-catalyzed asymmetric hydrogenation has been developed for the enantioselective synthesis of chiral α-substituted secondary alcohols from α-substituted α,β-unsaturated ketones. rsc.org Palladium-catalyzed asymmetric 1,4-disilylation of α,β-unsaturated ketones has also been explored, providing access to β-hydroxy ketones after subsequent transformations. acs.org

Asymmetric catalysis is also crucial for controlling the stereochemistry during the formation of the double bond. Copper-catalyzed enantioselective syntheses of acyclic β,γ-unsaturated ketones from 1,3-butadienyl silanes and acyl fluorides have demonstrated control over both enantioselectivity and the E/Z geometry of the double bond based on the nature of the silyl group. nih.gov

The C5-C6 double bond in this compound can exist as either the E or Z isomer, and the specific geometry can impact the compound's properties. Therefore, synthetic methods must allow for the selective formation of the desired isomer.

The E/Z stereochemical outcome of olefin-forming reactions can be influenced by various factors, including the choice of reagents, catalysts, reaction conditions, and the nature of substituents. For α,β-unsaturated ketones, the method used to form the double bond is critical.

Wittig reactions and their variants, such as the Horner-Wadsworth-Emmons reaction, are common methods for olefin synthesis, and their stereoselectivity can often be controlled by modifying the reagents and reaction conditions. organic-chemistry.org

Stereoselective transformations of precursors containing a double bond can also be employed. For example, the stereoselective synthesis of monofluoroalkyl α,β-unsaturated ketones with exclusive E selectivity has been achieved from allenyl carbinol esters via gold-catalyzed isomerization and reaction with Selectfluor. acs.orgnih.govorganic-chemistry.org

Isomerization techniques can also be used to adjust the E/Z ratio. Photocatalytic isomerization of α,β-unsaturated carbonyl compounds has been explored for converting E isomers to Z isomers. researchgate.net This technique could potentially be applied to modify the E/Z ratio of this compound if a mixture is initially formed. The silyl group in copper-catalyzed couplings has been shown to influence the E/Z selectivity of the resulting unsaturated ketones. nih.gov

Asymmetric Catalysis in Olefin and Ketone Construction

Chemoenzymatic Synthetic Approaches to this compound

Chemoenzymatic synthesis integrates chemical and enzymatic transformations, offering potential advantages in selectivity, milder conditions, and reduced environmental impact.

While direct chemoenzymatic routes specifically for this compound are not prominently featured in the search results, research on chemoenzymatic synthesis of related α,β-unsaturated carbonyl compounds and chiral ketones is relevant.

Enzymes like ketoreductases and alcohol dehydrogenases can catalyze the stereoselective reduction of carbonyl groups. mdpi.comasm.org This could be applicable if the synthesis of this compound involves the manipulation of a ketone precursor. Enzymatic kinetic resolution has been used to obtain enantiomerically enriched compounds from racemic mixtures of cyclic ketones. metu.edu.trresearchgate.net

Chemoenzymatic methods have also been developed for synthesizing α,β-unsaturated esters by combining enzymatic carboxylic acid reduction with Wittig reactions. beilstein-journals.org This demonstrates the feasibility of integrating enzymatic steps into routes for preparing unsaturated systems.

The application of biocatalysis in the synthesis of chiral intermediates and natural products is an active area of research. mdpi.com While specific enzymatic reactions for forming the α,β-unsaturated ketone functionality or the tridecene chain of this compound are not detailed, the principles of chemoenzymatic synthesis could potentially be applied to the synthesis of this compound or its stereoisomers.

Integration of Biocatalytic Steps for Carbon-Carbon Bond Formation

Biocatalysis, utilizing enzymes as catalysts, offers advantages in terms of selectivity and operation under mild conditions. nih.govmt.com Enzymes can catalyze a variety of carbon-carbon bond formation reactions, which are central to constructing the backbone of organic molecules. nih.govacs.orgacs.orgresearchgate.neteuropa.eu While specific enzymatic routes to this compound are not explicitly detailed in the provided results, the principles of biocatalytic C-C bond formation are highly relevant.

Enzymes such as aldolases and thiamine diphosphate (ThDP)-dependent enzymes are known to catalyze C-C bond forming reactions, including aldol additions and acyloin condensations, respectively, which can be used to generate β-hydroxy ketones or α-hydroxy ketones. nih.govacs.orgrsc.org These functional groups could potentially serve as precursors to the enone structure of this compound through subsequent transformations (e.g., dehydration of a β-hydroxy ketone). For instance, ThDP-dependent enzymes have been employed in the synthesis of enantioenriched α-hydroxy ketones. acs.org

The application of biocatalytic steps in the synthesis of this compound would likely involve identifying or engineering enzymes capable of catalyzing the formation of a C-C bond at the appropriate position relative to the carbonyl group and the alkene. This could involve joining a fragment containing the initial part of the carbon chain and a carbonyl group with another fragment that forms the remaining chain and the alkene, or a precursor to it. The high stereo- and regioselectivity offered by enzymes can be particularly valuable for controlling the stereochemistry of potential chiral centers in this compound or its precursors.

Enzyme Screening, Engineering, and Immobilization for Enhanced Selectivity and Yield

To effectively utilize biocatalysis for the synthesis of a specific compound like this compound, enzyme screening, engineering, and immobilization are crucial steps.

Enzyme Screening: Identifying naturally occurring enzymes that exhibit the desired catalytic activity for C-C bond formation or other relevant transformations (e.g., reduction of a precursor ketone to a chiral alcohol, which could then be modified) is the initial step. rsc.org

Enzyme Engineering: If a natural enzyme's activity, selectivity, or stability is not optimal, protein engineering techniques can be employed to modify its structure and improve its performance. rsc.orgrutgers.edu This can involve directed evolution or rational design to enhance substrate specificity, enantioselectivity, catalytic efficiency, or tolerance to reaction conditions.

Enzyme Immobilization: Immobilizing enzymes onto solid supports offers several advantages for industrial applications, including improved stability, reusability, and ease of separation from the reaction mixture. rsc.orgnih.govmdpi.comacademie-sciences.frmdpi.com Immobilization can be achieved through various methods, such as physical adsorption, covalent binding, entrapment, or cross-linking. nih.govacademie-sciences.fr Immobilized enzymes have been successfully used in continuous flow reactors for the synthesis of chiral alcohols from ketones, demonstrating their potential for efficient production. rsc.orgnih.govmdpi.com For example, co-immobilization of ketoreductases (KREDs) with glucose dehydrogenase (GDH) has shown enhanced stability and reusability in the asymmetric reduction of ketones. mdpi.comacs.org

These strategies are essential for developing robust and efficient biocatalytic processes for the synthesis of complex molecules, potentially including stereoisomers of this compound.

Metal-Catalyzed Coupling Reactions in this compound Construction

Metal-catalyzed coupling reactions are indispensable tools in organic synthesis for forming carbon-carbon bonds under controlled conditions. Palladium, copper, and iron catalysts are widely used in various cross-coupling methodologies that could be adapted for the synthesis of this compound. mdpi-res.com

Palladium, Copper, and Iron-Catalyzed Cross-Coupling Methodologies for Olefin and Alkyl Chain Elaboration

Cross-coupling reactions allow for the joining of two molecular fragments, often an organometallic species and an organic electrophile, in the presence of a metal catalyst.

Palladium-Catalyzed Coupling: Palladium catalysis is extensively used for C-C bond formation, including the synthesis of ketones. Suzuki-Miyaura coupling, which involves coupling organoboronic acids with organic halides or pseudohalides, has been applied to ketone synthesis using acyl chlorides or carboxylic acid derivatives as electrophiles. organic-chemistry.orgacs.orgorganic-chemistry.org Palladium-catalyzed cross-coupling of carboxylic acids activated in situ with organoboronic acids has also been reported for ketone synthesis. organic-chemistry.org These methods could be relevant for constructing the ketone functionality and the adjacent alkyl or alkenyl chains in this compound. Palladium-catalyzed oxidative cross-coupling has also been developed for the synthesis of α-amino ketones. rsc.org

Copper-Catalyzed Coupling: Copper catalysts are also effective in various cross-coupling reactions. Copper-catalyzed cross-coupling of organozinc reagents with carboxylic acids has been shown to afford ketones. chemrxiv.org Additionally, copper-catalyzed cross-coupling of thiols with organostannanes has been used in the stereocontrolled synthesis of α-amino-α′-alkoxy ketones. nih.gov Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of various organic compounds, including pyrazines from ketones and diamines. nih.govresearchgate.net Copper-catalyzed cross-coupling of conjugated ene-yne-ketones with terminal alkynes has also been reported. acs.org These copper-catalyzed methods offer alternative strategies for forming the C-C bonds required for the tridecenone structure.

Iron-Catalyzed Coupling: Iron catalysis has emerged as a more sustainable and cost-effective alternative to precious metal catalysis in cross-coupling reactions. mdpi.comdergipark.org.trmdpi.combeilstein-journals.orgprinceton.edu Iron-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds, including the alkylation of ketones with alcohols and cross-coupling of alkyl halides with Grignard reagents or arylboronic esters. dergipark.org.trbeilstein-journals.orgwikipedia.org Iron-catalyzed cross-dehydrogenative coupling (CDC) allows for the direct coupling of C-H bonds, offering a step-economical approach. mdpi.combeilstein-journals.org While direct examples for this compound synthesis are not provided, these iron-catalyzed methodologies could potentially be adapted for the construction of the alkyl chain or the introduction of the alkene functionality. Iron-catalyzed cleavage of keto acids with aldehydes has also been reported for ketone synthesis. nih.gov

The choice of catalyst and reaction conditions would depend on the specific synthetic strategy and the nature of the precursors used to assemble the this compound molecule. The ability to control stereochemistry in these metal-catalyzed couplings is an active area of research and would be critical for accessing specific stereoisomers of this compound.

Ring-Closing Metathesis Strategies for Macrocyclic Tridecenones

Ring-closing metathesis (RCM) is a powerful olefin metathesis reaction catalyzed by transition metal complexes, particularly ruthenium catalysts, for the formation of cyclic alkenes from acyclic dienes. nih.govthieme-connect.comwikipedia.orgresearchgate.netthieme-connect.comnih.govrsc.orgrsc.orgdrughunter.commdpi.com While this compound is a linear enone, RCM is highly relevant for the synthesis of macrocyclic tridecenones, which would contain the tridecenone core within a larger ring structure.

RCM has been successfully applied to the synthesis of various macrocycles, including macrocyclic ketones. nih.govthieme-connect.comwikipedia.orgresearchgate.netthieme-connect.com The reaction involves the intramolecular coupling of two terminal or internal alkenes to form a ring and a volatile olefin, typically ethylene. wikipedia.org Key parameters for successful RCM include the presence of a functional group that assists in assembling the reacting sites, appropriate distance between the alkene moieties, and low steric hindrance. thieme-connect.com

For the synthesis of macrocyclic tridecenones, a precursor molecule containing a ketone functionality and two alkene groups appropriately positioned within a long carbon chain would undergo RCM. The size of the resulting macrocycle would depend on the length of the carbon chain between the reactive alkene termini. RCM catalysts, such as Grubbs' catalysts, are known for their tolerance of various functional groups, including ketones. researchgate.net RCM can yield mixtures of E and Z isomers of the cyclic alkene, and strategies are being developed to control the stereoselectivity. rsc.orgrsc.org

While the synthesis of the linear this compound would not directly involve RCM, understanding RCM is important in the broader context of synthesizing cyclic analogs or related natural products that might contain this structural motif within a macrocycle.

Data Table: Representative Examples of Relevant Synthetic Transformations

The following table summarizes some representative examples of the synthetic transformations discussed, highlighting the type of reaction, catalyst, and relevant functional groups, though not specifically for this compound unless directly available.

| Synthetic Method | Catalyst Type | Key Functional Groups Involved | Example Application (from search results) | Citation |

| Biocatalytic C-C Bond Formation | Enzymes (e.g., Lyases) | Carbonyls, activated donors | Synthesis of α-hydroxy ketones via acyloin condensation | nih.govacs.orgrsc.org |

| Palladium-Catalyzed Cross-Coupling | Palladium Complexes | Organoboronic acids, acyl chlorides/esters | Synthesis of aryl ketones | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Copper-Catalyzed Cross-Coupling | Copper Complexes | Organozincs, carboxylic acids; Thiol esters | Synthesis of ketones; Stereocontrolled synthesis of α-amino-α′-alkoxy ketones | chemrxiv.orgnih.gov |

| Iron-Catalyzed Cross-Coupling | Iron Complexes | Alkyl halides, Grignard reagents; Ketones | Alkylation of ketones; Cross-coupling of alkyl halides | dergipark.org.trbeilstein-journals.org |

| Ring-Closing Metathesis (for Macrocycles) | Ruthenium Complexes | Terminal/Internal Alkenes | Synthesis of macrocyclic ketones | nih.govthieme-connect.comresearchgate.netthieme-connect.com |

Detailed Research Findings

Research in these areas continues to focus on improving efficiency, selectivity, and sustainability. For instance, in biocatalysis, efforts are directed towards discovering novel enzymes, engineering existing ones for expanded substrate scope and improved performance, and developing efficient immobilization strategies for continuous processes. rsc.orgrutgers.edumdpi.comacs.org The co-immobilization of multiple enzymes in cascade reactions is also an active area of research, enabling multi-step transformations in a single pot. mdpi.comacs.orgacs.org

In metal-catalyzed coupling, research explores new ligand designs, milder reaction conditions, and the use of more abundant and less toxic metals like iron and copper as alternatives to palladium. mdpi.comdergipark.org.trmdpi.combeilstein-journals.orgprinceton.edu The development of catalytic systems that tolerate a wide range of functional groups and allow for precise stereochemical control is paramount for synthesizing complex molecules. organic-chemistry.orgnih.govnsf.gov

For RCM, particularly in the context of macrocyclization, research focuses on developing catalysts that provide high yields and controlled alkene geometry, as well as strategies to overcome challenges associated with macrocycle formation, such as competing dimerization. nih.govthieme-connect.comrsc.orgrsc.org

These ongoing research efforts provide a foundation for developing specific synthetic routes to this compound and its stereoisomers with high efficiency and selectivity.

Environmental Fate and Degradation Studies of Tridec-5-en-3-one

Abiotic Transformation Pathways

Abiotic degradation refers to the transformation of a compound through non-biological processes, including photochemical reactions, hydrolysis, and oxidation.

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation involves the direct or indirect absorption of light energy, leading to chemical transformations. In the atmosphere, organic compounds can react with photochemically produced species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃). In aquatic environments, photolysis can occur if the compound absorbs light in the environmental spectrum (>290 nm) or through reactions with photochemically produced transient species like hydroxyl radicals or singlet oxygen.

Specific data on the photochemical degradation mechanisms of Tridec-5-en-3-one in aquatic or atmospheric environments were not found in the consulted literature. However, unsaturated ketones can be susceptible to photochemical reactions, particularly reactions involving the carbon-carbon double bond and the ketone group. For comparison, studies on other unsaturated hydrocarbons, such as 1-tridecene (an alkene), indicate reactivity with photochemically-produced hydroxyl radicals and ozone in the vapor phase, leading to atmospheric half-lives on the order of hours nih.gov. Direct photolysis for compounds lacking significant absorption above 290 nm is generally not expected nih.gov. The presence of the ketone functional group and the specific position of the double bond in this compound would influence its photochemical reactivity compared to a simple alkene.

Hydrolytic Stability and Oxidation Processes

Hydrolysis is a degradation process involving the reaction of a compound with water. The susceptibility of a compound to hydrolysis depends on its chemical structure and the presence of hydrolyzable functional groups. Ketones are generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperatures), although they can undergo hydrolysis under extreme acidic or basic conditions.

Specific data on the hydrolytic stability of this compound were not found. Based on the functional groups present, this compound is not expected to undergo significant hydrolysis in the environment due to the absence of readily hydrolyzable groups like esters, amides, or halides under neutral conditions nih.gov.

Oxidation processes in the environment can occur through reactions with various oxidizing agents, including oxygen, ozone, and reactive oxygen species. The unsaturated bond in this compound is a potential site for oxidation. While general chemical oxidation of organic compounds can occur, specific studies detailing the oxidation processes of this compound in environmental contexts were not identified. Studies on the chemical degradation of other compounds, such as alcohols, through oxidation have been reported researchgate.net.

Biotic Degradation Processes

Biotic degradation, primarily mediated by microorganisms, is a significant pathway for the removal of many organic compounds from the environment. Microorganisms possess diverse metabolic capabilities that allow them to break down complex organic molecules.

Microbial Metabolism Pathways and Microbial Community Interactions

Microbial degradation of organic compounds can occur under aerobic or anaerobic conditions and involves a variety of metabolic pathways. Microorganisms can utilize organic compounds as sources of carbon and energy. The degradation of hydrocarbons and other organic molecules by microbial communities has been extensively studied wikipedia.org.

Specific studies detailing the microbial metabolism pathways of this compound were not found. However, microorganisms are known to degrade various hydrocarbons and compounds containing ketone functional groups asm.org. The degradation of long-chain hydrocarbons often proceeds via oxidation steps, potentially involving the introduction of functional groups like alcohols, aldehydes, and carboxylic acids, followed by pathways such as beta-oxidation chemfont.ca. Unsaturated compounds can undergo enzymatic reactions targeting the double bond. Microbial communities in soil and water can adapt to degrade specific contaminants researchgate.netnih.govresearchgate.netresearchgate.net. The composition and activity of the microbial community in a particular environment will influence the rate and extent of degradation.

While direct evidence for this compound is lacking, it is plausible that microbial communities capable of degrading similar unsaturated or ketonic compounds could metabolize this compound through pathways involving oxidation of the hydrocarbon chain, reactions at the double bond, or transformations of the ketone group.

Enzyme-Catalyzed Biodegradation Mechanisms

Enzymes produced by microorganisms catalyze the biochemical reactions involved in biodegradation. Various classes of enzymes, such as oxidoreductases, hydrolases, and transferases, play key roles in breaking down organic pollutants pjoes.comumons.ac.be.

Specific enzyme-catalyzed biodegradation mechanisms for this compound have not been reported in the consulted literature. However, based on the structure of this compound, potential enzymatic reactions could include:

Oxidation of the double bond by oxygenases.

Reduction of the ketone group by reductases.

Oxidation of the ketone group, potentially analogous to a Baeyer-Villiger oxidation, leading to ester formation, which could then be hydrolyzed asm.org.

Enzymatic reactions targeting the alkyl chain, such as hydroxylation or oxidation, leading to fragmentation of the molecule.

Studies on the enzymatic degradation of other ketones and unsaturated compounds suggest that a range of enzymes could potentially be involved in the biodegradation of this compound, although the specific enzymes and pathways would need to be experimentally determined.

Future Perspectives and Emerging Research Directions for Tridec-5-en-3-one

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex organic molecules, including unsaturated ketones, is constantly evolving with a focus on efficiency, selectivity, and sustainability. Future research on Tridec-5-en-3-one is likely to explore novel and more sustainable synthetic routes compared to traditional methods. Existing approaches for synthesizing ketones and unsaturated ketones involve various strategies, such as the oxidation of alcohols, ozonolysis of alkenes, hydration of alkynes, and condensation reactions iiarjournals.org.

Emerging research directions in synthesis include the development of catalytic methods that utilize less toxic reagents and generate fewer byproducts. Palladium-catalyzed oxidations of internal olefins to ketones represent a promising area, offering a potentially simple catalytic method tolerant of various functional groups. Similarly, the development of organocatalytic cascade reactions provides highly selective routes to complex structures, which could be adapted for the synthesis of molecules like this compound.

Furthermore, the valorization of renewable resources, such as glycerol derivatives, for the synthesis of value-added chemicals, including unsaturated compounds, highlights a move towards more sustainable practices. Future work could investigate the potential of using bio-based starting materials for the synthesis of the this compound scaffold. The development of stereoselective synthetic methods to control the geometry of the double bond (cis or trans) in this compound would also be a significant future direction, as the stereochemistry can influence biological activity.

Elucidation of Undiscovered Biological Functions and Modes of Action

The α,β-unsaturated ketone functionality is a key structural feature found in numerous biologically active natural products and synthetic compounds, often acting as a Michael acceptor and interacting with biological nucleophiles, such as thiols in proteins chromatographyonline.com. While specific biological functions of this compound are not detailed in the provided search results, future research could focus on screening this compound for a range of biological activities.

Based on the known activities of related unsaturated ketones, potential areas of investigation could include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties chromatographyonline.com. Studies on other tridecene derivatives suggest potential occurrences in nature, such as tridec-3-ene found in plant volatiles. This hints at the possibility of this compound also occurring naturally, prompting research into its potential ecological roles or presence in various organisms.

Future studies would involve in vitro and in vivo assays to determine the extent and specificity of any observed biological effects. Furthermore, research into the molecular mechanisms and modes of action would be crucial to understand how this compound interacts with biological targets. This could involve studying its reactivity with enzymes or receptors and identifying downstream signaling pathways affected by its presence. The relationship between the structure of this compound and its activity would be a key focus, potentially involving the synthesis and testing of analogs to establish structure-activity relationships.

Application of Advanced Analytical and Computational Tools for Comprehensive Understanding

The comprehensive study of this compound in future research will heavily rely on advanced analytical and computational tools gla.ac.uk. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds gla.ac.uk. This would be invaluable for the detection and quantification of this compound in complex mixtures, whether from synthetic reactions or biological samples. Advances in GC-MS, including hyphenated techniques and improved ionization methods, will enhance its sensitivity and specificity for analyzing such compounds gla.ac.uk.

Q & A

Q. Key Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.